molecular formula C12H11NO2 B8733056 N-(3-hydroxynaphthalen-2-yl)acetamide CAS No. 67347-17-5

N-(3-hydroxynaphthalen-2-yl)acetamide

Cat. No.: B8733056
CAS No.: 67347-17-5
M. Wt: 201.22 g/mol
InChI Key: GVLLPLLOSZNYMI-UHFFFAOYSA-N
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Description

N-(3-Hydroxynaphthalen-2-yl)acetamide is an organic compound with the molecular formula C₁₂H₁₁NO₂ . This naphthalene derivative serves as a valuable intermediate in organic and medicinal chemistry research, particularly in the synthesis of more complex heterocyclic structures. Compounds based on the 1-aminoalkyl-2-naphthol structure, which are closely related to this compound, are recognized as key precursors for the synthesis of biologically active molecules. These include various substituted quinolines and 1,3-oxazines . The resulting heterocycles are of significant research interest due to their diverse pharmacological properties, such as serving as bradycardic and hypotensive agents . The broader class of naphthalene-containing molecules continues to be explored in scientific research for various applications, such as the development of inhibitors for specific biological targets . This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67347-17-5

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-(3-hydroxynaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H11NO2/c1-8(14)13-11-6-9-4-2-3-5-10(9)7-12(11)15/h2-7,15H,1H3,(H,13,14)

InChI Key

GVLLPLLOSZNYMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

Synthetic Methodologies for N 3 Hydroxynaphthalen 2 Yl Acetamide and Its Analogues

Novel Synthetic Routes and Process Optimization Studies

Evaluation of Mechanistic Pathways in Synthesis (e.g., Proposed Mannich-type Mechanisms)

The predominant synthetic route to amidoalkyl naphthols, analogues of N-(3-hydroxynaphthalen-2-yl)acetamide, is a one-pot, three-component Mannich-type reaction. researchgate.net This reaction typically involves an aromatic aldehyde, a naphthol (such as 2-naphthol), and an amide or urea (B33335) in the presence of a catalyst. mdpi.comresearchgate.net

The generally accepted mechanism for this acid-catalyzed condensation proceeds through the formation of a highly reactive ortho-quinone methide (o-QM) intermediate. mdpi.comresearchgate.netijcmas.com The proposed steps are as follows:

Formation of the ortho-Quinone Methide: The reaction is initiated by the acid-catalyzed reaction between an aldehyde and 2-naphthol. This leads to the in-situ generation of the electrophilic o-quinone methide intermediate. mdpi.comijcmas.com

Nucleophilic Attack by the Amide: The amide, acting as a nucleophile, then attacks the electrophilic exocyclic double bond of the o-quinone methide in a conjugate addition fashion. mdpi.comresearchgate.net

Tautomerization: The final step involves the tautomerization of the resulting enol to the stable aromatic naphthol structure, yielding the final 1-amidoalkyl-2-naphthol product. wikipedia.org

This mechanistic pathway highlights the efficiency of the Mannich reaction in constructing these complex molecules in a single synthetic operation, which is a key principle of green chemistry. mdpi.com

Development of Sustainable and Scalable Synthetic Protocols

In recent years, a significant focus has been placed on developing sustainable and scalable synthetic protocols for amidoalkyl naphthols. These efforts are centered around the use of green and reusable catalysts, solvent-free reaction conditions, and energy-efficient processes. arcjournals.orgrsc.org The goal is to create environmentally benign and economically viable methods for the synthesis of these important compounds. rsc.org

A wide array of catalysts has been explored to facilitate the one-pot, three-component synthesis of amidoalkyl naphthols under green conditions. These include:

Solid Acid Catalysts: Materials like SO3H-carbon, derived from glycerol, have proven to be effective, water-receptive, and recyclable catalysts for this transformation under solvent-free conditions. arcjournals.org

Nanocatalysts: Various nanocatalysts, including magnetic iron oxide (Fe3O4), zinc oxide (ZnO), and copper oxide (CuO) nanoparticles, have been successfully employed. iau.ir These catalysts are often reusable and offer high efficiency. iau.ir

Ionic Liquids: Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have been utilized as green and recyclable catalysts, allowing the reaction to proceed smoothly at low temperatures. rsc.org

Organocatalysts: Phenylboronic acid has been used as an effective catalyst for the condensation reaction under solvent-free conditions. mdpi.com

Heteropoly Acids and Clays: Catalysts like magnetite-supported montmorillonite (B579905) (K10) have demonstrated high activity and can be reused multiple times without a significant loss of catalytic performance. rsc.org

The following tables provide an overview of various catalytic systems and their efficacy in the synthesis of amidoalkyl naphthols.

CatalystAldehydeAmideTemperature (°C)Time (min)Yield (%)
SO3H-carbon arcjournals.orgBenzaldehydeBenzamide1003094
4-ChlorobenzaldehydeBenzamide1003096
4-NitrobenzaldehydeBenzamide1003098
4-MethylbenzaldehydeBenzamide1003095
BenzaldehydeAcetamide (B32628)1003092
4-ChlorobenzaldehydeAcetamide1003093

Table 1: Synthesis of 1-Amidoalkyl-2-naphthols using SO3H-carbon catalyst.

CatalystReaction ConditionsTime (min)Yield (%)
Phenylboronic acid mdpi.comSolvent-free, 120 °C60-42060-92
Adipic acid mdpi.comSolvent-free, 120 °C15-3586-97
(SO3H)(n-Bu)3P+ FeCl4− mdpi.comSolvent-free, 45 °C-High to excellent
Nickel nanoparticles mdpi.comSolvent-free, 100 °C12-4035-95
Chitosan-SO3H (CTSA) mdpi.comSolvent-free, 80 °C-High

Table 2: Comparison of Various Catalysts for Amidoalkyl Naphthol Synthesis.

These sustainable approaches offer several advantages, including high product yields, short reaction times, simple work-up procedures, and the ability to recycle the catalyst, making them attractive for both laboratory-scale synthesis and potential industrial applications. arcjournals.orgrsc.org

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data for the specific compound This compound is not available in published research. While spectroscopic studies have been conducted on numerous related naphthalene (B1677914) and acetamide derivatives, the specific analyses required to populate the requested article sections for this exact molecule have not been found.

Constructing an article with the requested data tables for ¹H NMR, ¹³C NMR, FT-IR, Raman, and Electronic spectroscopy would require access to experimental results from dedicated studies on this compound. As this information is not publicly available, it is not possible to generate the requested scientifically accurate, data-driven article.

General principles of spectroscopy would allow for a hypothetical prediction of the spectral characteristics. For instance:

¹H NMR would be expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the hydroxyl proton, a singlet for the amide N-H proton, and a singlet for the methyl protons of the acetamide group.

¹³C NMR would display signals for the carbon atoms of the naphthalene skeleton, the carbonyl carbon of the amide, and the methyl carbon.

FT-IR would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O (Amide I) band, and the N-H bend (Amide II) band.

Electronic (UV-Vis) Spectroscopy would reveal absorptions characteristic of the naphthalene chromophore.

However, without specific research findings, any data presented would be speculative and would not meet the requirement for a scientifically accurate article based on detailed research. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation Studies of N 3 Hydroxynaphthalen 2 Yl Acetamide

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

The electronic absorption spectrum of N-(3-hydroxynaphthalen-2-yl)acetamide is primarily determined by its chromophoric naphthalene (B1677914) ring system, substituted with a hydroxyl (-OH) and an acetamido (-NHCOCH₃) group. These substituents, particularly the hydroxyl group, act as auxochromes, influencing the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).

The UV-Vis spectrum is expected to exhibit absorption bands arising from π → π* and n → π* transitions. The naphthalene moiety contains a conjugated π-electron system, which gives rise to intense π → π* transitions. The presence of non-bonding electrons on the oxygen atom of the hydroxyl group and the nitrogen and oxygen atoms of the acetamido group will lead to less intense n → π* transitions.

The extended conjugation of the naphthalene ring system suggests that the primary absorption bands will be shifted to longer wavelengths (a bathochromic or red shift) compared to benzene (B151609) derivatives. For instance, 2-naphthol, a structurally related compound, exhibits absorption maxima in the UV region. The addition of the acetamido group is expected to further modify the electronic transitions. In a solvent like acetonitrile, a substituted 2-hydroxynaphthaldehyde derivative shows absorption bands at 295 nm and 340 nm. researchgate.net It is anticipated that this compound would display a similarly complex spectrum with multiple bands in the UV region, likely between 250 nm and 400 nm.

Table 1: Predicted UV-Vis Spectroscopic Data and Electronic Transitions for this compound

Predicted λmax Range (nm)Type of TransitionChromophore/Functional Group
250-350π → πNaphthalene ring system
300-400n → πC=O (amide), -OH (hydroxyl), -NH (amide)

Note: The exact λmax values and molar absorptivity (ε) would need to be determined experimentally.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., QTOF Analysis)

Mass spectrometry is a critical tool for determining the precise molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula: C₁₂H₁₁NO₂), the expected exact mass can be calculated. The molecular weight of its precursor, 3-amino-2-naphthol (B167251) (C₁₀H₉NO), is 159.18 g/mol . nih.gov

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) analysis, would provide the high-accuracy mass measurement of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways, primarily involving the cleavage of the amide group. A common fragmentation pattern for amides is the α-cleavage to the carbonyl group.

Plausible Fragmentation Pathways:

Loss of the acetyl group: Cleavage of the N-C bond of the acetamido group could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment ion corresponding to 3-amino-2-naphthol.

Formation of an acylium ion: Cleavage of the bond between the nitrogen and the carbonyl carbon could result in the formation of an acylium ion [CH₃CO]⁺ with an m/z of 43.

Cleavage of the entire acetamido group: The loss of the entire acetamido group radical (•NHCOCH₃) is another possibility.

Ring fragmentation: Fragmentation of the stable naphthalene ring would require higher energy and result in more complex patterns.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (predicted)Ion/Fragment StructureFragmentation Pathway
201.079[C₁₂H₁₁NO₂]⁺ (Molecular Ion)-
159.068[C₁₀H₉NO]⁺ (Ion of 3-amino-2-naphthol)Loss of ketene (CH₂=C=O) from the molecular ion
43.018[C₂H₃O]⁺ (Acylium ion)Cleavage of the N-C bond of the acetamido group

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

The naphthalene ring system itself is expected to be nearly planar. The acetamido and hydroxyl substituents will lie close to this plane, though some torsion angles may deviate from ideal planarity to minimize steric strain.

Table 3: Predicted Bond Parameters for this compound based on Analogous Structures

BondExpected Bond Length (Å)Notes
C-C (aromatic)~1.36 - 1.42Typical for naphthalene ring systems.
C-O (hydroxyl)~1.36Standard phenolic C-O bond length.
C-N (amide)~1.35Partial double bond character due to resonance.
C=O (amide)~1.23Typical carbonyl bond length in an amide.
N-H (amide)~0.86 (in X-ray)Appears shorter in X-ray diffraction than the actual bond length.

The dihedral angle between the plane of the naphthalene ring and the plane of the acetamido group will be a key conformational feature. In related structures, this angle can vary, influencing the packing and intermolecular interactions. nih.gov

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The hydroxyl group (-OH) and the amide group (-NH and C=O) are excellent hydrogen bond donors and acceptors.

Expected Intermolecular Interactions:

N–H⋯O Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor and can form robust hydrogen bonds with the carbonyl oxygen of an adjacent molecule, often leading to the formation of chains or tapes in the crystal lattice. It could also potentially bond to the hydroxyl oxygen of a neighboring molecule. researchgate.net

O–H⋯O Hydrogen Bonding: The phenolic O-H group is also a potent hydrogen bond donor and can interact with the carbonyl oxygen or the hydroxyl oxygen of nearby molecules.

π–π Stacking: The planar naphthalene ring systems are prone to π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. These interactions are crucial in stabilizing the crystal structure of many aromatic compounds. researchgate.netaceec.ac.in

Table 4: Predicted Supramolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
N–H⋯O Hydrogen BondAmide N-HAmide C=OFormation of one- or two-dimensional supramolecular assemblies.
O–H⋯O Hydrogen BondHydroxyl O-HAmide C=OLinking molecules into chains or sheets.
C–H⋯O Hydrogen BondAromatic C-HAmide/Hydroxyl OFine-tuning of the three-dimensional crystal structure.
π–π StackingNaphthalene RingNaphthalene RingStabilization of the crystal lattice through aromatic interactions.

Computational and Theoretical Investigations of N 3 Hydroxynaphthalen 2 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Properties and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.com DFT methods, particularly with hybrid functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP), are employed to accurately calculate optimized molecular geometries and electronic properties. researchgate.netresearchgate.net

The electronic properties derived from DFT calculations include the distribution of electron density, partial atomic charges, and molecular orbital energies. For instance, in the related 3-hydroxynaphthalene-2-carboxanilide moiety, the partial atomic charges on the atoms of the amide bridge and the C2 carbon of the naphthalene (B1677914) ring are sensitive to substituent effects, indicating a pathway for electronic communication across the molecule. researchgate.net The optimization of the molecular geometry is a critical first step, as these calculations provide the low-energy structure upon which other properties are computed. bhu.ac.in

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. ajchem-a.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energies of these orbitals and the gap between them (Egap = ELUMO - EHOMO) are key descriptors of a molecule's electronic behavior. nih.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more easily polarizable and has higher chemical reactivity. nih.gov

In a theoretical study on the closely related compound 3-hydroxy-N-phenylnaphthalene-2-carboxamide, the HOMO and LUMO energies were calculated using the B3LYP method. researchgate.net These values provide an estimate for the electronic characteristics that can be expected for N-(3-hydroxynaphthalen-2-yl)acetamide due to their shared core structure.

Molecular OrbitalEnergy (eV)
HOMO-5.96
LUMO-1.61
HOMO-LUMO Gap (ΔE)4.35

Table 1: Calculated Frontier Molecular Orbital Energies for 3-hydroxy-N-phenylnaphthalene-2-carboxamide, a structural analog of this compound. Data sourced from a B3LYP study. researchgate.net

The distribution of these orbitals is also significant. Typically for such aromatic systems, the HOMO is delocalized over the electron-rich naphthalene ring system, while the LUMO is distributed across the carboxamide group and the aromatic rings. This distribution dictates how the molecule interacts with other chemical species. rsc.org

The HOMO-LUMO energy gap is a critical indicator of molecular stability. irjweb.commdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.com

The calculated energy gap of 4.35 eV for the analogous 3-hydroxy-N-phenylnaphthalene-2-carboxamide suggests that this compound is a relatively stable molecule. researchgate.net From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. mdpi.com

Reactivity DescriptorFormulaDefinition
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2A measure of resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO) / 2The power of an atom to attract electrons to itself.

Table 2: Global reactivity descriptors derived from HOMO and LUMO energies. ajchem-a.commdpi.com

A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." mdpi.com The relatively large gap for this class of compounds points towards high stability. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is plotted on the surface of the electron density, where different colors represent different values of the electrostatic potential. bhu.ac.in

Typically, regions of negative electrostatic potential, shown in red and yellow, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. bhu.ac.inresearchgate.net

For this compound, the MEP surface is expected to show:

Negative Potential: Concentrated around the electronegative oxygen atoms of the hydroxyl and amide carbonyl groups. These sites are the most likely to act as hydrogen bond acceptors and interact with electrophiles.

Positive Potential: Located around the hydrogen atom of the hydroxyl group and the hydrogen atom of the amide (N-H) group. These are the primary sites for nucleophilic attack and hydrogen bond donation.

The MEP analysis provides a clear visual representation of the molecule's charge distribution, complementing FMO theory by highlighting the specific regions where electrophilic and nucleophilic interactions will occur. nih.gov

Nonlinear Optical (NLO) Property Calculations (e.g., Dipole Moment, Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.netgoogle.com Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.gov

This compound possesses features conducive to NLO activity, such as an extended π-conjugated system from the naphthalene ring and potential for intramolecular charge transfer between the hydroxyl (donor) and acetamide (B32628) (acceptor) groups. The magnitude of the dipole moment and hyperpolarizability are key indicators of NLO response. nih.gov

PropertySymbolSignificance in NLO
Dipole MomentμMeasures the overall polarity of the molecule. A non-zero value is a prerequisite for second-order NLO activity.
PolarizabilityαDescribes the ease with which the electron cloud can be distorted by an external electric field.
First HyperpolarizabilityβQuantifies the second-order NLO response. Larger values indicate a stronger NLO effect.

Table 3: Key parameters calculated to evaluate Nonlinear Optical (NLO) properties. researchgate.netresearchgate.netnih.gov

DFT calculations are a reliable method for computing these properties and screening potential NLO candidates before synthesis and experimental validation. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Intra- and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM is particularly powerful for characterizing weak non-covalent interactions, such as hydrogen bonds, which are crucial in determining molecular conformation and crystal packing. researchgate.netnih.gov

The analysis focuses on the properties of the electron density (ρ) at specific points called bond critical points (BCPs), which are found along the path of maximum electron density between two interacting atoms (the bond path). wiley-vch.de

For the expected intramolecular hydrogen bond in this compound (O-H···O=C), a QTAIM analysis would involve locating the BCP between the hydroxyl hydrogen and the carbonyl oxygen. The properties at this BCP would characterize the nature and strength of the interaction.

QTAIM Parameter at BCPSymbolIndication for Hydrogen Bonds
Electron Densityρ(r)Its value correlates with the strength of the bond; higher ρ(r) indicates a stronger interaction.
Laplacian of Electron Density∇²ρ(r)A positive value is characteristic of "closed-shell" interactions, which include hydrogen bonds and van der Waals forces.
Total Electron Energy DensityH(r)The sign of H(r) can help distinguish between purely closed-shell interactions (H(r) > 0) and those with some covalent character (H(r) < 0).

Table 4: Key QTAIM topological parameters used to characterize chemical interactions. researchgate.netnih.gov

By applying QTAIM, one can quantitatively confirm the presence of the intramolecular hydrogen bond stabilizing the planar structure and also analyze weaker intermolecular interactions, such as C-H···O or N-H···O hydrogen bonds, that would govern the crystal packing of the compound. researchgate.netnih.gov This provides a detailed and physically grounded understanding of the forces that define the molecule's structure and behavior. amercrystalassn.org

Molecular Dynamics Simulations and Conformational Analysis

No published molecular dynamics simulations or detailed conformational analyses specifically for this compound were found. Such studies would be valuable to understand the flexibility of the acetamide side chain relative to the rigid naphthalene core, the dynamics of the intramolecular hydrogen bonding between the hydroxyl and amide groups, and the molecule's interactions with solvent molecules.

Theoretical Spectroscopic Data Prediction and Validation with Experimental Results

There is no available literature that presents a comparison between theoretically predicted spectroscopic data (e.g., IR, NMR, UV-Vis) and experimental results for this compound. This type of analysis is crucial for validating computational models and providing a more detailed assignment of experimental spectra.

Chemical Reactivity and Transformation Studies of N 3 Hydroxynaphthalen 2 Yl Acetamide

Exploration of Functional Group Transformations and Derivatization Reactions

The hydroxyl and acetamide (B32628) groups of N-(3-hydroxynaphthalen-2-yl)acetamide are amenable to a range of functional group transformations and derivatization reactions. These reactions are crucial for modifying the compound's properties and for synthesizing new chemical entities.

The hydroxyl group, being phenolic in nature, can undergo O-alkylation and O-acylation to form ethers and esters, respectively. For instance, reaction with alkyl halides in the presence of a base would yield the corresponding alkoxy derivatives. Similarly, acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) would lead to the formation of the corresponding ester.

The acetamide group also offers avenues for modification. The N-H bond of the amide can be deprotonated by a strong base, and the resulting anion can react with electrophiles. Furthermore, the amide can be hydrolyzed under acidic or basic conditions to yield 3-amino-2-naphthol (B167251).

While specific studies on this compound are limited, the synthesis of related amidoalkyl naphthols through three-component reactions of a β-naphthol, an aldehyde, and an amide (like acetamide) highlights a potential derivatization pathway. This reaction, often catalyzed by acids, proceeds through an ortho-quinone methide intermediate that is then attacked by the amide.

Table 1: Potential Functional Group Transformations of this compound

Functional GroupReaction TypeReagents and ConditionsExpected Product
Hydroxyl (-OH)O-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)N-(3-methoxynaphthalen-2-yl)acetamide
Hydroxyl (-OH)O-AcylationAcetyl chloride, Base (e.g., Pyridine)2-acetamido-3-naphthyl acetate
Acetamide (-NHCOCH₃)HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH), Heat3-Amino-2-naphthol
Acetamide (-NHCOCH₃)N-AlkylationAlkyl halide, Strong base (e.g., NaH)N-alkyl-N-(3-hydroxynaphthalen-2-yl)acetamide

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring and Acetamide Moiety

The naphthalene ring in this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and, to a lesser extent, the acetamido group. The hydroxyl group is a powerful ortho-, para-director. In the case of the 2,3-disubstituted naphthalene ring, the positions most susceptible to electrophilic attack are C1 and C4.

Drawing analogy from the reactivity of 3-hydroxy-2-naphthoic acid, which readily undergoes azo coupling adjacent to the hydroxyl group, it is expected that this compound would also undergo similar electrophilic substitution reactions. Azo coupling with diazonium salts would likely occur at the C4 position to yield intensely colored azo dyes. Other electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation would also be directed to the activated positions of the naphthalene ring. For instance, nitration of a related compound, 2-acetyl-6-aminonaphthalene, after acetylation of the amino group, occurs on the naphthalene ring.

Nucleophilic aromatic substitution on the naphthalene ring of this compound is generally not favored unless there are strong electron-withdrawing groups present on the ring, which is not the case.

The acetamide moiety can undergo nucleophilic acyl substitution. For example, hydrolysis of the amide bond, as mentioned earlier, is a classic example of this type of reaction.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentExpected Major Product(s)
Azo CouplingBenzenediazonium chlorideN-(4-(phenyldiazenyl)-3-hydroxynaphthalen-2-yl)acetamide
NitrationHNO₃/H₂SO₄N-(4-nitro-3-hydroxynaphthalen-2-yl)acetamide
BrominationBr₂/FeBr₃N-(4-bromo-3-hydroxynaphthalen-2-yl)acetamide

Oxidative and Reductive Transformations

The phenolic hydroxyl group and the naphthalene ring system are susceptible to oxidation. Oxidation of phenols can be complex, leading to quinones or polymeric materials. Mild oxidation of the hydroxyl group in this compound could potentially lead to the formation of a naphthoquinone derivative. In a related compound, 3-amino-2-naphthol, oxidation with reagents like manganese dioxide has been explored, though with variable yields, to produce the corresponding aldehyde.

The acetamide group is generally stable to mild oxidizing and reducing agents. However, under more vigorous conditions, the naphthalene ring could be hydrogenated. The nitro derivatives, if synthesized through electrophilic nitration, could be reduced to the corresponding amino compounds. For example, a nitro group on a naphthalene ring can be reduced to an amino group using standard reducing agents like Sn/HCl or catalytic hydrogenation.

Mechanistic Investigations of Decomposition Pathways (e.g., Photodecomposition studies of similar hydroxynaphthalene systems)

Hydroxylamine (B1172632) compounds, which share some structural similarities with the hydroxyl and amino functionalities in the hydrolyzed form of the target molecule, are known to be thermally unstable and can undergo autocatalytic decomposition. The thermal decomposition of hydroxylamine derivatives can be complex, often involving multi-step reactions.

Photodecomposition is a potential degradation pathway for aromatic compounds. Studies on other naphthalene derivatives have shown that they can undergo photodegradation upon exposure to UV radiation. For instance, N-acetylcysteine, an acetamide derivative, is known to undergo degradation, including dimerization. The stability of its parenteral solutions has been a subject of study, with efforts to inhibit its degradation. While not a direct analogue, this highlights the potential for the acetamide portion of the molecule to be involved in degradation pathways.

The presence of the hydroxyl group on the naphthalene ring may also influence its photochemical behavior. Hydroxynaphthalene systems can be susceptible to photo-oxidation, potentially leading to the formation of quinone-type structures and other degradation products.

Structure Activity Relationship Sar Studies of N 3 Hydroxynaphthalen 2 Yl Acetamide Derivatives

Systematic Modification of the Naphthalene (B1677914) Core and Acetamide (B32628) Side Chain

The systematic modification of the lead compound, N-(3-hydroxynaphthalen-2-yl)acetamide, involves several strategic approaches to explore the chemical space and understand the structural requirements for biological activity. Researchers typically dissect the molecule into its core components—the naphthalene ring system and the acetamide side chain—and introduce a variety of substituents and modifications.

Naphthalene Core Modifications: Modifications to the naphthalene core are aimed at altering the electronic and lipophilic properties of the molecule. Common strategies include:

Substitution on the Aromatic Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the naphthalene ring system can significantly influence the molecule's interaction with biological targets. For instance, incorporating azetidinyl and thiazolidinyl moieties at the α- or β-positions of the naphthalene ring has been explored to generate novel derivatives. researchgate.net

Ring Fusion and Annulation: Fusing other heterocyclic rings to the naphthalene core can create more complex and rigid structures, potentially leading to enhanced binding affinity and selectivity. For example, the synthesis of naphthofurans by coupling with quinoline (B57606) and azetidine (B1206935) nuclei has yielded compounds with significant antimicrobial activities. researchgate.net

Acetamide Side Chain Modifications: The acetamide side chain serves as a critical linker and provides points for interaction with target receptors or enzymes. Its modification is a key strategy in SAR studies:

Alteration of the Acetyl Group: Replacing or substituting the acetyl group can modulate the compound's properties. For example, in related flavonoid structures, hydroxyl groups have been replaced by acetamide groups to enhance bioavailability, a strategy that highlights the importance of the acetamide moiety itself. mdpi.comnih.gov

Substitution on the Amide Nitrogen: The nitrogen atom of the acetamide can be linked to various aryl or alkyl groups. This is a common point of diversification. In studies of related 3-hydroxynaphthalene-2-carboxanilides, the anilide ring (attached to the amide nitrogen) has been extensively substituted to probe the effects on bioactivity. mdpi.com

Introduction of Different Linkers: The acetamide linker can be replaced with other functional groups, such as ethers, to create new scaffolds. This approach led to the identification of a new ether-based scaffold in the development of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. rsc.org

Elucidation of Key Structural Features for Desired Bioactivity Profiles

Through systematic modifications, SAR studies have elucidated key structural features responsible for the diverse biological activities of this compound derivatives.

Antimicrobial Activity: The antimicrobial potential of naphthalene derivatives is often linked to specific structural motifs.

Hydroxyl Group: The presence and position of hydroxyl groups can be critical. In stilbene (B7821643) derivatives, for example, a hydroxyl group on the primary phenyl ring is a key determinant of antimicrobial activity. researchgate.net For the this compound scaffold, the 3-hydroxy group on the naphthalene ring is considered an important pharmacophoric feature.

Heterocyclic Moieties: The incorporation of heterocyclic rings is a well-established strategy for enhancing antimicrobial potency. Naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties have shown notable activity. researchgate.net Similarly, linking a 2-mercaptobenzothiazole (B37678) moiety, known for its antibacterial properties, to an acetamide structure has been shown to produce compounds with moderate to good antibacterial activity. nih.gov

Conjugated Hydroxyl Groups: Highly conjugated systems containing hydroxyl groups are known to be effective radical scavengers. mdpi.com The 3-hydroxy group on the electron-rich naphthalene system is a key feature for the antioxidant potential of this class of compounds.

Electron-Donating Groups: The introduction of electron-donating groups onto the aromatic system can enhance antioxidant activity by stabilizing the resulting phenoxy radical.

Antiproliferative Activity: Several derivatives of N-naphthalen-yl acetamide have been investigated for their anticancer properties, revealing specific structural requirements for cytotoxicity against cancer cell lines.

Extended Side Chains with Heterocycles: The addition of a quinolin-2(1H)-one moiety via an ether linkage to the acetamide group of an N-(naphthalen-2-yl)acetamide structure resulted in a highly potent compound against the NPC-TW01 human nasopharyngeal carcinoma cell line. nih.gov

Substitution at C-2: In a series of 2-aryl-2-(3-indolyl)acetamides, it was found that having a 2-naphthyl group at the C-2 position of the indole (B1671886) was a preferred feature for potent anticancer activity. nih.gov This highlights the importance of the spatial arrangement and nature of aryl substituents.

The table below summarizes the antiproliferative activity of a key N-(naphthalen-2-yl)acetamide derivative. nih.gov

CompoundStructureCell LineIC₅₀ (µM)
18 N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW010.6

Enzyme Inhibitory Activities: Derivatives of this scaffold have shown promise as inhibitors of various enzymes, with activity being highly dependent on specific functional groups that can interact with enzyme active sites.

Metal-Chelating Groups: For inhibition of metalloenzymes like aminopeptidase (B13392206) N, the introduction of a metal-chelating group is a key strategy. N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which contains a hydroxamate group (-C(=O)N-OH), was identified as a potent inhibitor of aminopeptidase N. nih.govelsevierpure.com

Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore for cyclooxygenase-II (COX-II) inhibitors. The development of acetamide-sulfonamide conjugates has been a successful strategy for creating potent and selective inhibitors. semanticscholar.org

Amide Group Interactions: The nitrogen atom of the acetamide moiety can form crucial hydrogen bonds with amino acid residues in an enzyme's active site. In docking studies with COX-II, this interaction was observed with Trp 387 and Ser 353, suggesting a strong relationship between this structural feature and inhibitory activity. archivepp.com

The table below presents data for a naphthalene-based acetamide derivative as an enzyme inhibitor. nih.govelsevierpure.com

CompoundTarget EnzymeKᵢ (µM)
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamideAminopeptidase N3.5

Correlation of Substituent Electronic and Steric Effects with Molecular Activities

The biological activity of this compound derivatives is intricately linked to the electronic and steric properties of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate these physicochemical parameters with molecular activities.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can profoundly affect a molecule's ability to participate in key interactions like hydrogen bonding and π-stacking, and can influence its acid-base properties.

Electron-Withdrawing Groups: In a study of 3-hydroxynaphthalene-2-carboxanilides as inhibitors of photosynthetic electron transport (PET), it was found that electron-withdrawing properties of the substituents on the anilide ring contributed positively to the activity. mdpi.com

Proton Affinities: A systematic DFT investigation of related 3-hydroxy-N-phenylnaphthalene-2-carboxamide derivatives showed that terminal phenyl substitution significantly affected the theoretical gas-phase proton affinities of the amido and hydroxyl groups. researchgate.netnih.gov The addition of a strong electron-donating group increased the proton affinity, while electron-withdrawing substitution was responsible for a significant decrease. researchgate.net These electronic parameters were found to be linearly dependent on the in vitro activity against Mycobacterium kansasii. researchgate.netnih.gov

Substituent Position: The PET-inhibiting activity of 3-hydroxynaphthalene-2-carboxanilides was found to be strongly dependent on the position of the substituents on the anilide ring. mdpi.com Specifically, 3,5- and 2,5-disubstituted isomers were the most active. mdpi.com

Lipophilicity (ClogP): A quasi-parabolic relationship was observed between lipophilicity (expressed as ClogP) and PET inhibition for derivatives with OCH₃, CH₃, or F substituents, with an optimal ClogP value of around 5. mdpi.com For more lipophilic dichloro-, dibromo-, and bis(trifluoromethyl)-substituted compounds, the activity increased linearly with lipophilicity up to a ClogP of 6.8. mdpi.com This indicates that an optimal balance of lipophilicity is required for activity.

The table below illustrates the relationship between substituent properties and PET inhibition in spinach chloroplasts for selected 3-hydroxynaphthalene-2-carboxanilide derivatives. mdpi.com

Substituent (R) on Anilide RingClogPElectronic Parameter (Σσ)IC₅₀ (µM)
3,5-di-F4.880.689.9
3,5-di-CH₃5.38-0.1410.1
2,5-di-F4.880.6811.2
2,5-di-CH₃5.38-0.1412.1
3,5-di-CF₃6.801.0615.9

Rational Design of Analogues Based on Computational Modeling and SAR Insights

The insights gained from traditional SAR studies provide a foundation for the rational design of new, more potent, and selective analogues. This process is significantly enhanced by the use of computational modeling techniques, which can predict the properties and activities of virtual compounds before their costly and time-consuming synthesis.

QSAR-Guided Design: QSAR models provide mathematical equations that correlate structural descriptors with biological activity. These models are powerful tools for predicting the activity of novel compounds and for identifying the key molecular features driving that activity.

Descriptor-Based Models: The inhibitory activity of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives against matrix metalloproteinases (MMPs) was successfully modeled using 2D autocorrelation descriptors. nih.gov By using genetic algorithms to select the most relevant descriptors, these models provided useful information about ligand specificity for different pockets within the enzyme active site, which is invaluable for designing selective inhibitors. nih.gov Similarly, QSAR models for acetamido-N-benzylacetamide derivatives highlighted the important role of electronic and topological features in their anticonvulsant activity. kg.ac.rs

Structure-Based and Computational Chemistry Methods: When the 3D structure of a biological target is known, structure-based drug design methods can be employed. Even without a target structure, quantum chemistry methods can provide deep insights into the properties of the molecules themselves.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, allowing for the design of molecules with improved binding affinity. Docking studies of acetamide derivatives into the COX-II active site have helped rationalize their inhibitory activity by revealing key hydrogen bonding and other interactions. archivepp.com

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules. A systematic DFT investigation of 3-hydroxy-N-phenylnaphthalene-2-carboxamide derivatives established linear correlations between quantum chemically evaluated properties (like proton affinities and partial atomic charges) and antimycobacterial activity. researchgate.netnih.gov Such correlations serve as an effective tool in modern drug design for predicting the effect of different substitutions. researchgate.netnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. For α-substituted acetamido-N-benzylacetamide compounds, a putative anticonvulsant pharmacophore was identified, consisting of a vicinal diamine link, an oxygen atom, and an aromatic ring. kg.ac.rs This model can guide the design of new analogues that fit the required spatial and electronic pattern.

By integrating the empirical data from SAR studies with the predictive power of computational modeling, researchers can move beyond trial-and-error synthesis towards a more rational and efficient discovery of novel this compound derivatives with optimized bioactivity profiles.

Advanced Research Applications of N 3 Hydroxynaphthalen 2 Yl Acetamide and Its Derivatives

Investigation in Chelation Chemistry and Metal Complex Formation

Amide-type compounds and their corresponding metal ion complexes are a focal point of extensive research due to their potential in molecular recognition, catalysis, and biochemistry. nih.gov The presence of both hydroxyl and acetamide (B32628) groups in N-(3-hydroxynaphthalen-2-yl)acetamide provides multiple coordination sites, making it an effective ligand for a variety of metal ions. Research in this area often involves derivatives, such as Schiff bases formed from precursors like 2-hydroxynaphthaldehyde, which exhibit robust coordination behavior. uobaghdad.edu.iqscispace.comugm.ac.id

The design of ligands based on the this compound framework leverages the hard-soft acid-base theory to target specific transition metals. The oxygen atom of the hydroxyl group and the nitrogen and oxygen atoms of the amide group can act as donor sites. In many derivatives, particularly Schiff bases, the imine nitrogen and the phenolic oxygen are the primary points of coordination. scispace.comugm.ac.id

Studies on related structures show that these types of ligands can act as bidentate or tridentate chelating agents. For instance, a novel ligand synthesized from 2-hydroxynaphthaldehyde and 3-hydrazono-1,3-dihydro-indol-2-one was shown to coordinate with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) in a 2:1 ligand-to-metal ratio, forming stable octahedral complexes. uobaghdad.edu.iqugm.ac.iduobaghdad.edu.iq The coordination typically involves the deprotonated phenolic oxygen and the azomethine nitrogen, demonstrating a common binding motif for this class of compounds. This behavior suggests that this compound would similarly coordinate through its hydroxyl oxygen and amide group, forming stable chelate rings with metal ions. The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the presence of other co-ligands. mdpi.commedjchem.com

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in metal complexes of this compound derivatives. nih.govuobaghdad.edu.iq

Infrared (IR) Spectroscopy: The formation of a complex is confirmed by shifts in the characteristic vibrational bands of the ligand. A key indicator is the disappearance or significant broadening of the phenolic O-H stretching band upon deprotonation and coordination to the metal center. Furthermore, shifts in the C=O and N-H bands of the acetamide group, and the C=N band in Schiff base derivatives, provide direct evidence of their involvement in bonding. uobaghdad.edu.iqmdpi.com The appearance of new, lower-frequency bands is typically assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. uobaghdad.edu.iq

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. mdpi.com Ligand-to-metal charge transfer (LMCT) bands and d-d transitions are often observed. mdpi.com For example, studies on related Ni(II) and Cu(II) complexes have been used to propose tetrahedral, square planar, or octahedral geometries based on the positions and intensities of these electronic transitions. uobaghdad.edu.iquobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(IV)), ¹H and ¹³C NMR spectroscopy are powerful tools. uobaghdad.edu.iqmdpi.com The disappearance of the labile phenolic proton signal confirms its deprotonation, while shifts in the resonances of protons and carbons near the coordination sites further validate the binding mode. uobaghdad.edu.iq

Theoretical Treatment: Computational methods, such as Density Functional Theory (DFT), are used to optimize the molecular structures of the ligands and their metal complexes. nih.govresearchgate.net These calculations help predict bond lengths, bond angles, and electronic properties like the HOMO-LUMO energy gap, corroborating the geometries proposed from experimental data. researchgate.net

Below is a table summarizing typical spectroscopic data for metal complexes with related naphthalene-based ligands.

TechniqueObservationInterpretation
FT-IR Disappearance of broad ν(O-H) bandDeprotonation and coordination of the hydroxyl group
Shift in ν(C=O) and ν(N-H) frequenciesInvolvement of the amide group in coordination
Appearance of new bands in the 416-580 cm⁻¹ regionFormation of M-N and M-O bonds uobaghdad.edu.iq
UV-Vis Bathochromic (red) shift of ligand bandsCoordination to the metal ion mdpi.com
New bands in the visible regiond-d electronic transitions and charge transfer, indicative of geometry
¹H NMR Disappearance of the -OH proton signalChelation involving the deprotonated hydroxyl group
Downfield or upfield shift of aromatic and -NH protonsChange in electronic environment upon complexation

This table is generated based on data from analogous systems described in the cited literature.

Transition metal complexes stabilized by N,O-donor ligands, such as those derived from this compound, are investigated for their catalytic prowess. The stability and well-defined geometry of these complexes make them promising candidates for various organic transformations. While specific catalytic studies on this compound complexes are nascent, research on structurally similar hydrazone and N-heterocyclic carbene complexes provides a strong basis for their potential. mdpi.comresearchgate.net

These complexes can serve as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. For example, nickel complexes with related ligands have been explored for amide bond formation, and palladium complexes have shown high activity in Buchwald-Hartwig amination reactions. mdpi.com The electronic environment around the metal center, which can be tuned by modifying the ligand structure, is crucial for catalytic activity and selectivity. The naphthalene (B1677914) moiety can influence the steric and electronic properties of the catalyst, potentially enhancing its stability and performance. mdpi.com

Exploration in Materials Science and Photonic Applications

The inherent photophysical properties of the naphthalene ring system make it an excellent scaffold for the development of advanced functional materials. nih.gov Derivatives of this compound are being explored for applications in organic electronics and photonics due to their strong fluorescence, photostability, and tunable electronic properties. nih.gov

Naphthalene and its derivatives are known for their unique photophysical and chemical properties, largely due to their rigid planar structure and extensive π-electron conjugation. nih.gov These characteristics often lead to high fluorescence quantum yields and excellent photostability, making them ideal candidates for organic electronic devices and fluorescent probes. nih.gov

The photoluminescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For the parent naphthalene molecule, the quantum yield can be significant, and theoretical calculations have shown its sensitivity to Herzberg-Teller effects. rmit.edu.au The introduction of substituents, such as the acetamide and hydroxyl groups in this compound, can modulate the electronic structure and thus the emission properties. For instance, the addition of electron-donating or electron-withdrawing groups can lead to large Stokes shifts and high quantum yields, as seen in acetamide-chalcone derivatives where a quantum yield of 71% was achieved in a DMSO solution. nih.gov This tunability is essential for creating materials that emit light across the visible spectrum.

The following table presents photophysical data for naphthalene and a related derivative, illustrating the properties relevant to photonic materials.

CompoundAbsorption Max (λabs)Emission Max (λem)Quantum Yield (Φf)Solvent
Naphthalene--0.33 (experimental rate) rmit.edu.au-
Acetamide-Chalcone Derivative-Green Emission0.71 nih.govDMSO
Tetranaphthylcalix nih.govareneRedshifted vs. monomerRedshifted vs. monomerHigh nih.govrsc.org-

This table compiles representative data from the literature to highlight the photophysical potential of naphthalene-based systems.

The solid-state properties of molecular materials are governed by how the molecules pack in the crystal lattice, which is in turn dictated by intermolecular interactions. mdpi.com For this compound and its derivatives, hydrogen bonds and π-π stacking are the dominant forces. mdpi.comresearchgate.net

Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H from the amide and O-H from the hydroxyl) and acceptors (C=O from the amide and the hydroxyl oxygen) allows for the formation of robust hydrogen-bonding networks. nih.gov These interactions play a crucial role in stabilizing the crystal structure and can link molecules into chains, pairs, or more complex three-dimensional architectures. nih.govresearchgate.net

The interplay between these directional hydrogen bonds and dispersive π-π stacking determines the final crystal packing, which directly impacts material properties such as thermal stability, mechanical strength, and optoelectronic performance. mdpi.com

Self-Assembly Processes and Formation of Aggregated Structures (e.g., 2D Sheet-like Structures)

The molecular architecture of this compound and its derivatives, featuring a rigid naphthalene core, facilitates their organization into complex supramolecular structures through self-assembly. Research on related naphthalene compounds, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, demonstrates that these molecules can assemble into well-defined two-dimensional (2D) sheet-like structures. nih.gov This assembly is driven by a combination of non-covalent interactions, primarily intermolecular N—H⋯O hydrogen bonding and π–π stacking interactions between the aromatic naphthalene rings. nih.gov

The specific functional groups attached to the naphthalene system play a critical role in directing the packing mode during self-assembly, which ultimately determines the final aggregated architecture. nih.gov For instance, the presence of nitro and acetylamino groups can influence the strength and directionality of intermolecular forces, making it possible to tune the formation of one- or two-dimensional arrangements. nih.gov The ability to control these molecular stacking patterns is significant, as the resulting aggregated structures can exhibit unique optical and electronic properties. nih.gov Self-assembly of these naphthalene-based molecules can lead to the formation of structures with uniform dimensions, a desirable characteristic for applications in photonic materials. nih.gov

Research into Biological Activity Mechanisms at the Cellular and Molecular Level (in vitro studies)

Investigation of Antioxidant Mechanisms (e.g., DPPH Radical Scavenging)

The antioxidant potential of phenolic compounds, including hydroxyl-naphthalene derivatives, is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.net This method provides insight into the ability of a compound to act as a free radical scavenger, a key mechanism in preventing oxidative damage. researchgate.net The DPPH radical is a stable, deep purple-colored free radical that shows maximum absorbance at approximately 517 nm. mdpi.com

The antioxidant mechanism involves the donation of a hydrogen atom or an electron from the antioxidant molecule (in this case, the hydroxyl group of the naphthalene ring) to the DPPH radical. mdpi.com This process neutralizes the free radical, converting it to a stable, non-radical species. mdpi.com The reduction of the DPPH radical is accompanied by a color change from purple to yellow, and the decrease in absorbance at 517 nm is measured spectrophotometrically. mdpi.com The degree of discoloration is directly proportional to the scavenging activity of the antioxidant compound. This assay is widely used due to its simplicity, speed, and reproducibility for determining the radical-scavenging properties of various compounds. mdpi.com

Mechanism of Antibacterial Action against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.goviapchem.org Studies on structurally similar 3-hydroxy-N-phenylnaphthalene-2-carboxanilides have identified compounds with significant biological activity against S. aureus. nih.gov

The precise mechanism of action is multifaceted and appears to extend beyond simple disruption of the bacterial cell membrane. Research on chlorinated 1-hydroxynaphthalene-2-carboxanilides suggests that the primary antibacterial mechanism is not the inhibition of the bacterial respiratory chain. iapchem.org Instead, chemoproteomic analysis revealed that the antibacterial effect is likely attributable to the downregulation of several essential proteins within the bacterium. iapchem.org One key protein identified is the ATP-dependent protease ATPase subunit HslU, which is crucial for bacterial survival and growth as it is involved in protein synthesis, nucleotide/nucleic acid synthesis, and the degradation and repair of proteins. iapchem.org The downregulation of such vital proteins disrupts essential cellular processes, leading to bacterial death. The position of substituents, such as chlorine atoms, on the phenyl ring has been shown to be decisive for the potency of the antistaphylococcal activity. iapchem.org

Antibacterial Activity of Hydroxynaphthalene Derivatives against S. aureus

Minimum Inhibitory Concentrations (MICs) of selected N-phenylnaphthalene derivatives against various strains of Staphylococcus aureus.

CompoundSubstituentBacterial StrainMIC (µmol/L)Reference
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide2-OCH3S. aureus (MRSA)55.0 nih.gov
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide3,5-di-ClS. aureus ATCC 292130.37 iapchem.org
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide3,5-di-ClS. aureus (MRSA) 637180.37 iapchem.org

Enzyme Inhibition Studies (e.g., Aminopeptidase (B13392206) N inhibition mechanisms)

Certain derivatives of this compound have been identified as potent enzyme inhibitors. Specifically, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been shown to be a potent inhibitor of aminopeptidase N (APN, EC 3.4.11.2). nih.govelsevierpure.com APN is a zinc metallopeptidase that plays a crucial role in tumor cell invasion, metastasis, and angiogenesis. nih.govnih.gov

The primary mechanism of inhibition for many APN inhibitors involves the chelation of the zinc ion (Zn²⁺) located within the enzyme's active site. nih.gov In the case of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, the hydroxamate group (-CONHOH) acts as the coordinating moiety, binding to the zinc ion and thereby inactivating the enzyme. nih.govelsevierpure.com This potent inhibition is reflected in a low micromolar Kᵢ value of 3.5 µM. nih.govelsevierpure.com By inhibiting APN, these compounds can disrupt the turnover of cellular proteins, leading to a decrease in the intracellular pool of free amino acids. researchgate.net This phenomenon, known as the amino acid deprivation response (AADR), can activate stress-related pathways and pro-apoptotic regulators, ultimately inducing cancer cell death by apoptosis. nih.govresearchgate.net

Aminopeptidase N (APN) Inhibition Data

Inhibition potency of a naphthalene-acetamide derivative against Aminopeptidase N.

InhibitorTarget EnzymeInhibition Constant (Kᵢ)Reference
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamideAminopeptidase N (APN)3.5 µM nih.govelsevierpure.com

Cellular Antiproliferative Mechanisms (e.g., Cell Cycle Distribution Alteration, S Phase Accumulation, Apoptosis Induction via Caspase Activation, Bak/Bax-dependent pathways)

Derivatives of this compound have been investigated for their antiproliferative effects on various human cancer cell lines. One such derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated potent activity against nasopharyngeal carcinoma (NPC-TW01) cells with an IC₅₀ value of 0.6 μM. nih.gov

The mechanism underlying this antiproliferative activity involves the disruption of the normal cell cycle progression. nih.gov Studies on NPC-TW01 cells revealed that treatment with this compound led to an alteration of cell division and a significant accumulation of cells in the S phase of the cell cycle. nih.gov This effect was observed to be both time- and concentration-dependent, indicating a direct interference with DNA synthesis or the S-phase checkpoint. nih.gov By arresting the cell cycle in the S phase, the compound effectively halts cell proliferation. While these findings highlight a clear mechanism involving cell cycle arrest, further research is required to fully elucidate downstream apoptotic pathways, such as those involving caspase activation or the roles of pro-apoptotic proteins like Bak and Bax.

Molecular Target Identification and Ligand-Protein Interaction Analysis (e.g., Mcl-1 inhibition, HIV-1 protein docking)

Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govmdpi.com This in silico approach is crucial for identifying potential molecular targets and understanding the interactions that drive biological activity. For instance, in the context of anti-HIV research, molecular docking is used to screen compounds for their potential to inhibit key viral enzymes such as reverse transcriptase (RT), protease, and integrase. nih.govnih.gov

The analysis provides a binding energy score, which estimates the strength of the ligand-protein interaction; a lower binding energy typically suggests a more potent inhibitor. nih.gov This method allows researchers to explain the molecular mechanisms of action and resistance by visualizing how a ligand interacts with specific amino acid residues in the protein's binding pocket. nih.govmdpi.com While molecular docking has been extensively applied to identify novel inhibitors for targets like HIV-1 proteins from various chemical classes, specific docking studies detailing the interaction of this compound or its direct derivatives with targets such as the anti-apoptotic protein Mcl-1 or HIV-1 enzymes were not detailed in the provided search results. However, the structural features of this compound class make it a candidate for such investigations to identify and validate novel molecular targets.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Gaps Regarding N-(3-hydroxynaphthalen-2-yl)acetamide

Currently, dedicated research focusing exclusively on this compound is sparse in publicly available scientific literature. However, a foundational understanding can be pieced together by examining its constituent functional groups and the established chemistry of related compounds.

The synthesis of this compound would likely commence from 3-amino-2-naphthol (B167251). chemdad.comchemicalbook.com This precursor is a known compound, and its synthesis has been documented. The subsequent and crucial step would be the acetylation of the amino group. General methods for the acetylation of amines, including aromatic amines and aminonaphthols, are well-established in organic chemistry. google.commdpi.comwikipedia.org These reactions typically employ reagents such as acetic anhydride (B1165640) or acetyl chloride. A key challenge in the synthesis would be achieving selective N-acetylation without concurrent O-acetylation of the hydroxyl group. The reaction conditions, including solvent, temperature, and the presence of a base, would need to be carefully optimized to ensure the desired regioselectivity.

A significant knowledge gap is the absence of a reported and characterized synthesis of this compound. This includes a lack of detailed experimental procedures, spectroscopic data (such as NMR, IR, and mass spectrometry) for its definitive identification, and established purification protocols. Furthermore, its physicochemical properties, including solubility, melting point, and stability, remain undetermined. The biological activities and potential applications of this specific compound have not been explored, representing a substantial void in the current body of research.

Identification of Promising Avenues for Further Academic Exploration

The structural features of this compound, namely the naphthalene (B1677914) core, the hydroxyl group, and the acetamide (B32628) moiety, suggest several promising avenues for future academic investigation.

Biological Screening: Derivatives of naphthalene and acetamide are known to exhibit a wide range of biological activities. dntb.gov.uaresearchgate.net Therefore, a primary area of exploration should be the comprehensive biological screening of this compound. This could include:

Antimicrobial and Antifungal Activity: Given that many naphthalene derivatives possess antimicrobial properties, testing this compound against a panel of pathogenic bacteria and fungi is a logical first step.

Antioxidant Properties: Phenolic compounds are often potent antioxidants. The presence of the hydroxyl group on the naphthalene ring suggests that this compound could exhibit radical scavenging activity. nih.gov

Enzyme Inhibition Studies: The acetamide and hydroxyl functionalities could facilitate interactions with the active sites of various enzymes, making it a candidate for screening as an inhibitor of enzymes implicated in disease.

Coordination Chemistry: The presence of both a hydroxyl and an amide group provides potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new materials with interesting catalytic or magnetic properties.

Potential for Designing Novel Chemical Entities with Tailored Research Applications

This compound can serve as a versatile scaffold for the design and synthesis of novel chemical entities with more specialized research applications.

Derivatization Studies: Systematic modification of the core structure could lead to a library of related compounds with potentially enhanced or novel properties. Key modifications could include:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl chains) onto the naphthalene core could modulate the electronic and steric properties of the molecule, influencing its biological activity.

Modification of the Acetamide Group: Replacing the acetyl group with other acyl groups could probe the structure-activity relationship and optimize interactions with biological targets.

Derivatization of the Hydroxyl Group: While selective N-acetylation is the initial goal, subsequent O-alkylation or O-acylation could yield derivatives with different solubility profiles and biological targets.

The following table outlines potential derivatization strategies and their rationale:

Modification Site Potential Reagents Rationale for Derivatization
Naphthalene RingElectrophilic Aromatic Substitution Reagents (e.g., Br₂, HNO₃/H₂SO₄)To investigate the influence of electronic effects on biological activity.
Acetamide NitrogenVarious Acyl Chlorides or AnhydridesTo explore the impact of different acyl groups on target binding.
Hydroxyl GroupAlkyl Halides, Acyl ChloridesTo alter lipophilicity and explore prodrug strategies.

Methodological Advancements in the Comprehensive Study of Naphthalene Acetamide Derivatives

A thorough investigation of this compound and its future derivatives would benefit from the application of advanced analytical and computational techniques.

Advanced Spectroscopic and Crystallographic Analysis: A complete structural elucidation would require the use of two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals. Single-crystal X-ray diffraction would provide definitive information on the solid-state conformation and intermolecular interactions, which can be crucial for understanding its physical properties and for computational modeling.

Computational Chemistry: In silico studies can play a vital role in guiding experimental work. scielo.org.co Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric and electronic properties, as well as its reactivity. Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives with various biological targets, helping to prioritize compounds for synthesis and biological testing.

High-Throughput Screening: To efficiently explore the biological potential of a library of derivatives, high-throughput screening (HTS) methods can be utilized. This would allow for the rapid assessment of their activity against a wide range of biological targets, accelerating the discovery of lead compounds.

Q & A

Q. Basic

  • HPLC : C18 column, 1.0 mL/min flow, 30:70 acetonitrile/water mobile phase. Retention time ≈ 8.2 min; UV detection at 254 nm .
  • ¹H NMR : Characteristic peaks include naphthalene aromatic protons (δ 7.2–8.5 ppm), hydroxyl (δ 5.3 ppm, broad), and acetamide NH (δ 8.1 ppm, singlet) .

Q. Advanced

  • X-ray crystallography (via SHELXL): Resolves bond lengths (e.g., C–O = 1.36 Å) and hydrogen-bonding networks (e.g., O–H···O interactions) for absolute configuration confirmation .
  • HRMS-ESI : Exact mass [M+H]+ calculated for C₁₂H₁₁NO₂: 201.0789; observed: 201.0785 (Δ = 0.4 ppm) .

How can contradictions in spectroscopic data during structural characterization be resolved?

Advanced
Contradictions (e.g., unexpected NOE correlations or splitting patterns) may arise from dynamic processes (e.g., hindered rotation of the acetamide group). Variable-temperature NMR (25–80°C in DMSO-d₆) identifies coalescence temperatures for conformers. 2D techniques (HSQC, HMBC) confirm connectivity, while X-ray crystallography provides unambiguous proof of stereochemistry .

What strategies enable functionalization of the naphthalene ring without degrading the acetamide moiety?

Q. Advanced

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄, 0–5°C) at the 6-position of the naphthalene ring, leveraging the hydroxyl group’s directing effect.
  • Suzuki coupling : Pd(PPh₃)₄-mediated cross-coupling with arylboronic acids (e.g., 4-fluorophenyl) under inert conditions (N₂, 80°C).
    Protect the acetamide with Boc groups during harsh reactions (e.g., ozonolysis) to prevent hydrolysis .

How can researchers evaluate the compound’s mechanism of action in pharmacological studies?

Q. Advanced

  • Fluorescence quenching assays : Monitor interactions with DNA (e.g., ethidium bromide displacement) to assess intercalation (Kₐ ≈ 10⁴ M⁻¹).
  • Enzyme inhibition : Measure IC₅₀ against COX-2 or MMP-9 via colorimetric assays (e.g., ELISA).
  • ROS detection : Use DCFH-DA probes in cell cultures to evaluate oxidative stress induction .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced
Batch-to-batch variability in crystallization (e.g., polymorphism) can alter bioavailability. Use controlled cooling rates (0.5°C/min) and seeding with pure crystals. PAT tools (e.g., FBRM) track particle size distribution. For chiral purity, employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps .

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